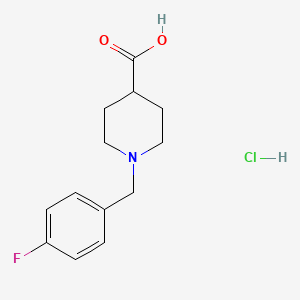

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C13H17ClFNO2 and a molecular weight of 273.73 g/mol .

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Key Studies :

- A study indicated its potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders. The fluorobenzyl group enhances binding affinity to serotonin transporters, making it a candidate for further drug development.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems.

Case Study :

- In animal models, administration of this compound resulted in significant alterations in dopamine and norepinephrine levels, indicating its potential role in modulating mood and behavior.

Data Table: Summary of Research Findings

Forensic Science

The compound is also utilized in forensic science for its properties that may assist in toxicological analyses. Its ability to interact with specific receptors makes it a candidate for detecting certain drug interactions in biological samples.

Application Example :

- In forensic toxicology, this compound can be used to trace the presence of piperidine derivatives in biological fluids, aiding investigations into drug overdoses or substance abuse cases.

Clinical Diagnostics

In clinical settings, this compound is being explored for its diagnostic capabilities, particularly in assays that require precise biochemical interactions.

Research Insight :

- Its use in enzyme-linked immunosorbent assays (ELISA) has been studied for detecting specific biomarkers related to neurological disorders, showcasing its versatility beyond pharmacological applications.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds such as:

- 1-(4-Trifluoromethylbenzyl)piperidine-4-carboxylic acid

- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

- 1-(4-Bromobenzyl)piperidine-4-carboxylic acid These compounds share a similar piperidine-4-carboxylic acid core but differ in the substituents on the benzyl group, which can significantly affect their chemical properties and biological activities .

Biologische Aktivität

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHClFNO

This compound exhibits its biological activity primarily through the following mechanisms:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been identified as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism and insulin regulation. Inhibition of DPP-IV enhances the levels of incretin hormones, leading to improved glycemic control in diabetic models .

- Modulation of Neurotransmitter Systems : The piperidine structure allows interaction with various neurotransmitter receptors, potentially influencing mood and cognitive functions. For instance, it may affect dopamine and serotonin pathways, which are critical in psychiatric disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study evaluated the efficacy of this compound in diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced incretin activity due to DPP-IV inhibition, suggesting potential for use in type 2 diabetes therapy .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was assessed for its antidepressant properties using standard behavioral tests in mice. Results indicated that administration led to significant improvements in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Research Findings

Recent research highlights the compound's potential as a multi-target therapeutic agent. Its ability to inhibit DPP-IV suggests applications in diabetes management, while its effects on neurotransmitter systems indicate promise for treating mood disorders. Additionally, its antiviral properties against coronaviruses present a novel avenue for drug development amid ongoing global health challenges .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-4,11H,5-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVKTTGPIOYUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.